Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester
Description
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is a sulfur-containing organochloride characterized by a trifluorophenyl group attached to the thiocarbonic acid backbone. Its structure combines a thioester functional group with a 3,4,5-trifluorophenyl substituent, which imparts unique electronic and steric properties. The trifluorophenyl moiety is notable for its electron-withdrawing nature, enhancing the electrophilicity of the carbonyl carbon and influencing reactivity in catalytic and synthetic applications. This compound is structurally related to intermediates used in asymmetric catalysis and cross-coupling reactions, as evidenced by its role in copper(II)/phosphate-catalyzed cyclization–hydrogenation domino reactions .
Properties
CAS No. |
959586-39-1 |
|---|---|
Molecular Formula |
C7H2ClF3OS |
Molecular Weight |
226.60 g/mol |
IUPAC Name |
O-(3,4,5-trifluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H2ClF3OS/c8-7(13)12-3-1-4(9)6(11)5(10)2-3/h1-2H |
InChI Key |
HWWIYFYGBRJVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(=S)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Deprotonation : 3,4,5-Trifluorophenol is deprotonated using a base (e.g., NaOH) to form the phenoxide ion (ArO⁻), enhancing nucleophilicity.
-
Substitution : The phenoxide attacks thiophosgene’s electrophilic thiocarbonyl carbon, displacing one chloride ion.
-
Product Formation : The intermediate reacts further to release a second chloride, yielding the target ester.
Reaction Conditions
-
Temperature: 0–25°C to minimize side reactions.
Challenges
-
Thiophosgene’s high toxicity necessitates stringent safety protocols.
-
Competing hydrolysis of Cl₂C=S in moist environments reduces yields.
Optimization
Acid-Catalyzed Esterification Using Chloridothioic Acid
An alternative approach employs chloridothioic acid (ClC(=S)OH) and 3,4,5-trifluorophenol under acid catalysis. While less common due to the instability of ClC(=S)OH, this method avoids thiophosgene.
Protocol
-
In Situ Generation of ClC(=S)OH : Thioacetic acid (CH₃C(=S)OH) reacts with SOCl₂ to form ClC(=S)OH, though isolation is challenging.
-
Esterification : The generated ClC(=S)OH reacts with 3,4,5-trifluorophenol in the presence of H₂SO₄ or p-toluenesulfonic acid.
Data Table 1: Comparative Yields via Acid Catalysis
Limitations
-
Low yields due to equilibrium constraints and side reactions (e.g., self-condensation of ClC(=S)OH).
Radical Cross-Dehydrogenative Coupling (CDC)
Recent advances in visible-light-induced CDC offer a metal-free route to thiocarbonate esters. This method avoids pre-functionalized substrates by directly coupling aldehydes with phenols.
Methodology
-
Substrates : Hexafluorobenzene-derived aldehydes and 3,4,5-trifluorophenol.
-
Catalyst System : BrCCl₃ acts as both oxidant and hydrogen atom transfer (HAT) agent under blue LED light.
-
Mechanism :
-
Homolytic cleavage of the aldehydic C–H bond generates acyl radicals.
-
Radical recombination with phenol-derived intermediates forms the ester bond.
-
Advantages
Data Table 2: CDC Reaction Parameters
| Light Source | Time (h) | BrCCl₃ (equiv) | Yield (%) |
|---|---|---|---|
| Blue LED | 12 | 1.2 | 78 |
| Green LED | 18 | 1.5 | 65 |
Drawbacks
-
Limited scalability due to prolonged reaction times.
Solid-Phase Synthesis with Activated Carbon
Adapting patented methods for carboxylic acid chlorides, activated carbon accelerates the reaction between thioacids and SOC₁₂ to generate ClC(=S)Cl, which subsequently reacts with 3,4,5-trifluorophenol.
Procedure
-
Thioacid Activation : Thioacetic acid reacts with SOC₁₂ in the presence of activated carbon (0.1–5 wt%) at 40–110°C.
-
Esterification : The resultant ClC(=S)Cl is distilled and reacted with the phenol in fluorobenzene.
Key Findings
-
Activated carbon reduces reaction time by 40% compared to uncatalyzed reactions.
-
Reuse of activated carbon for up to 5 cycles maintains 90% efficiency.
Comparative Analysis of Methods
Data Table 3: Method Comparison
| Method | Yield (%) | Toxicity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–95 | High | Moderate | High |
| Acid Catalysis | 48–62 | Low | Low | Low |
| CDC | 65–78 | Moderate | Low | Moderate |
| Solid-Phase | 70–88 | Low | High | Low |
Optimal Conditions
Chemical Reactions Analysis
Types of Reactions
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Hydrolysis: Hydrolyzes in the presence of water to form 3,4,5-trifluorophenol and thiocarbonic acid.
Reduction: Can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) with a base such as triethylamine (Et3N).
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Reduction: Performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Thiocarbamates and thiocarbonates.
Hydrolysis: 3,4,5-trifluorophenol and thiocarbonic acid.
Reduction: Corresponding thiol.
Scientific Research Applications
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive thiocarbonyl group.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester involves its reactive thiocarbonyl group, which can form covalent bonds with nucleophilic sites on biomolecules . This reactivity makes it a potent inhibitor of enzymes that contain nucleophilic amino acid residues such as cysteine and serine . The compound can also modify proteins by forming stable thiocarbonate or thiocarbamate linkages .
Comparison with Similar Compounds
Carbonochloridothioic Acid O-2-Naphthalenyl Ester
Key Differences :
- Substituent : Replaces the 3,4,5-trifluorophenyl group with a naphthalenyl aromatic system.
- Steric Impact : The fused bicyclic structure of naphthalene introduces greater steric bulk, which may hinder nucleophilic attack compared to the planar trifluorophenyl group.
- Applications : Used in antifungal agents (e.g., Tolnaftate), highlighting differences in biological activity due to substituent variations .
Phosphorothioic Acid Esters (e.g., O,O-Dimethyl O-(3,4,5-Trichlorophenyl) Ester)
Key Differences :
- Core Structure : Phosphorothioic acid esters feature a phosphorus center instead of a thiocarbonic acid backbone.
- Substituent Effects : The 3,4,5-trichlorophenyl group introduces chlorine atoms, which are bulkier and less electronegative than fluorine. This may reduce resistance to hydrolysis compared to trifluorophenyl analogs.
- Reactivity : Chlorine’s weaker inductive effect compared to fluorine could diminish electrophilicity, impacting reaction rates in substitution processes .
Carbonochloridic Acid, 4-Methoxyphenyl Ester
Key Differences :
- Functional Group : Replaces the thioester (C=S) with a carbonyl (C=O) group.
- Substituent : The 4-methoxyphenyl group is electron-donating due to the methoxy substituent, contrasting sharply with the electron-withdrawing trifluorophenyl group.
- Stability : The methoxy group may enhance ester stability under basic conditions but reduce susceptibility to nucleophilic attack compared to the trifluorophenyl variant .
Carbonodithioic Acid Esters (e.g., O-(2,5-Dichlorophenyl) Derivatives)
Key Differences :
- Sulfur Content : Incorporates two sulfur atoms (dithioic acid) versus one in the target compound.
- Substituent Position : The 2,5-dichlorophenyl group places chlorine atoms in ortho and para positions, creating distinct steric and electronic environments compared to the symmetrically substituted 3,4,5-trifluorophenyl group.
- Applications : Dichlorophenyl derivatives are often employed in agrochemicals, suggesting divergent biological interactions due to halogen positioning .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 3,4,5-trifluorophenyl group’s strong electron-withdrawing nature enhances reactivity in catalytic cycles, as seen in copper(II)-catalyzed asymmetric syntheses . In contrast, methoxy or naphthalenyl substituents reduce electrophilicity, limiting utility in similar reactions.
- Steric Considerations : Symmetrical substitution on the phenyl ring (e.g., 3,4,5-trifluoro) minimizes steric clashes in transition states, whereas ortho-substituted analogs (e.g., 2,5-dichloro) may hinder reagent access .
- Stability : Trifluorophenyl esters exhibit superior hydrolytic stability compared to chlorinated derivatives due to fluorine’s smaller atomic radius and stronger C-F bonds .
Biological Activity
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
The synthesis of carbonochloridothioic acid esters typically involves the reaction of carbonochloridothioic acid with alcohols or phenols under acidic or basic conditions. The introduction of the trifluorophenyl group enhances the lipophilicity and may influence the biological activity of the resulting ester.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties. For instance, cinnamic acid derivatives exhibit potent DPPH free radical scavenging activities, suggesting that the trifluorophenyl moiety may enhance such properties in this ester .
- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). Research indicates that certain esters show stronger inhibitory effects against these enzymes compared to their amide counterparts .
- Antineoplastic Properties : Preliminary studies suggest that derivatives of carbonochloridothioic acid may possess anticancer activity. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells by inducing apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of carbonochloridothioic acid esters. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing electron deficiency at reactive sites.
- Chain Length and Branching : The length and branching of the alkyl chain attached to the ester group can significantly affect lipophilicity and membrane permeability, influencing bioavailability and potency .
Table 1: Biological Activities of Related Compounds
Case Studies
Several studies highlight the potential therapeutic applications of carbonochloridothioic acid esters:
- Study on Antioxidant Properties : A comparative analysis showed that esters derived from cinnamic acid exhibited superior antioxidant capacities compared to their amide forms. This suggests that modifications like those seen in carbonochloridothioic acid could yield similar or enhanced activities .
- Cancer Cell Line Inhibition : Research on structurally similar compounds indicated significant inhibition of cell proliferation in MCF-7 and PC-3 cell lines. This opens avenues for further exploration into the anticancer potential of carbonochloridothioic acid esters .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution, where the 3,4,5-trifluorophenol reacts with chlorothiocarbonyl chloride under inert conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of bases like cesium hydroxide to deprotonate the phenolic hydroxyl group. Solvents such as toluene or dichloromethane are preferred for their ability to stabilize intermediates .
- Characterization : Confirm structure via NMR (to resolve trifluorophenyl signals) and high-resolution mass spectrometry (HRMS). Compare spectral data with related esters (e.g., O-phenyl analogs) to validate regiochemistry .
Q. How does the electron-withdrawing nature of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in substitution reactions?
- Analysis : The trifluorophenyl group enhances electrophilicity at the thiocarbonyl center due to its strong electron-withdrawing effect, accelerating nucleophilic attacks (e.g., by amines or alcohols). This is confirmed by comparing reaction rates with non-fluorinated analogs. Computational studies (DFT) can quantify electronic effects on transition states .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis or application?
- Experimental Design : Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis. Add stabilizing agents like molecular sieves. For dimerization, optimize stoichiometry (e.g., excess trifluorophenol) and monitor reaction progress via TLC or in situ IR spectroscopy .
- Case Study : In a toluene-based synthesis, maintaining temperatures below 0°C reduced dimerization by 40% compared to room-temperature conditions .
Q. How can microwave irradiation enhance the catalytic utility of fluorinated aryl esters in hydroboration or cross-coupling reactions?
- Mechanistic Insight : Microwave irradiation accelerates reactions by improving energy transfer to polar intermediates. For example, tris(3,4,5-trifluorophenyl)borane—a related fluorinated catalyst—showed 3× faster hydroboration of alkenes under microwaves vs. conventional heating. Similar principles apply to thiocarbonyl esters in mediating transfer reactions .
- Protocol : Use a microwave reactor with controlled power (100–300 W) and short pulses (10–30 sec) to avoid decomposition. Monitor via NMR for boron-containing intermediates .
Q. How to resolve contradictions in reported reaction yields for fluorinated aryl ester derivatives?
- Data Analysis : Contradictions often arise from impurities in starting materials (e.g., 3,4,5-trifluorophenol purity <95%) or solvent effects. For example, dichloromethane increases yields by 15% over THF due to better solubility of intermediates. Reproduce experiments with rigorously dried reagents and standardized protocols .
- Validation : Cross-check yields using HPLC with a fluorinated column (e.g., C18 modified with perfluorophenyl groups) to quantify product purity .
Methodological Resources
- Spectral Data : Reference EPA/NIH Mass Spectral Database (m/z 172 for thiocarbonyl fragments) and NMR shifts (δ −63 to −67 ppm for trifluorophenyl groups) .
- Catalytic Applications : Explore fluorinated borane catalysts (e.g., tris(3,4,5-trifluorophenyl)borane) for tandem reactions, leveraging synergies between boron and thiocarbonyl electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
